2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
Description
Properties
IUPAC Name |
1-adamantyl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-17(2)22-11-18(12-23-17)9-20(10-18)16(21)19-6-13-3-14(7-19)5-15(4-13)8-19/h13-15H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCDFEZWUVBEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C34CC5CC(C3)CC(C5)C4)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps. One common synthetic route includes the reaction of adamantane-1-carboxylic acid with appropriate reagents to form the adamantane-1-carbonyl intermediate. This intermediate is then reacted with other chemical entities to form the final spiro compound. The reaction conditions often involve the use of solvents like methanol and catalysts such as sulfuric acid .
Chemical Reactions Analysis
2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where reagents like alkyl halides are used. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being explored for its potential use in drug development, particularly as an inhibitor for certain enzymes.
Industry: The compound’s stability and structural properties make it useful in the development of new materials
Mechanism of Action
The mechanism of action of 2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include key biochemical processes that are essential for cellular function .
Comparison with Similar Compounds
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane
- Molecular Formula : C₈H₁₄O₂S
- Molecular Weight : 174.26 g/mol .
- Key Differences : Replacement of the nitrogen atom in the azaspiro core with sulfur alters electronic properties and metabolic stability. Sulfur’s larger atomic radius and lower electronegativity may reduce hydrogen-bonding capacity compared to nitrogen.
7,7-Dimethyl-6,8-dioxa-2-selenaspiro[3.5]nonane
- Molecular Formula : C₈H₁₄O₂Se
Functionalized Spirocyclic Derivatives
2,7-Diazaspiro[3.5]nonane Derivatives
- Example Compound: Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate HCl
- Pharmacological Relevance : Derivatives exhibit high sigma receptor (S1R/S2R) binding affinity (e.g., 4b : KiS1R = 2.7 nM, KiS2R = 27 nM) .
- Biological Activity : Antiallodynic effects in vivo at 20 mg/kg doses, surpassing prototypical S1R antagonists like BD-1063 .
Boc-Protected and Halogenated Derivatives
- Example Compound: 7-Boc-2-iodo-7-azaspiro[3.5]nonane
- Molecular Weight : 351.23 g/mol .
- Applications : Halogenation (e.g., iodine) facilitates cross-coupling reactions, while Boc groups enhance solubility and stability during synthesis.
Substituent Effects on Pharmacokinetics
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Pharmacokinetic Property |
|---|---|---|---|
| Target Compound | Adamantane-1-carbonyl | ~379.44 (estimated) | High lipophilicity, CNS penetration |
| 7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane | Sulfur | 174.26 | Lower metabolic stability vs. nitrogen |
| 2,7-Diazaspiro[3.5]nonane | Secondary amine | Variable | Enhanced sigma receptor affinity |
Biological Activity
2-(Adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an adamantane core, known for its stability and ability to interact with biological membranes. The spirocyclic structure contributes to its unique pharmacological profile. The molecular formula is C₁₅H₁₉N₃O₂, with a molecular weight of approximately 273.33 g/mol.
Anticancer Properties
Studies have explored the anticancer potential of compounds with similar structural motifs. For instance, compounds containing spirocyclic structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The exact mechanisms often involve modulation of signaling pathways related to cell proliferation and survival.
Neuroprotective Effects
Compounds based on adamantane have been studied for neuroprotective effects in models of neurodegenerative diseases. They may exert their effects by enhancing dopaminergic signaling or by exhibiting antioxidant properties that protect neuronal cells from oxidative stress.
Study 1: Antiviral Efficacy
A study investigating the antiviral efficacy of adamantane derivatives found that certain modifications enhanced their activity against influenza A viruses. While this specific compound was not tested, the findings suggest that similar derivatives could yield beneficial results in antiviral applications.
Study 2: Cancer Cell Line Testing
In vitro studies on spirocyclic compounds demonstrated significant cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF-7). These compounds were shown to induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis via caspase activation |
| Compound B | MCF-7 | 15 | Bcl-2 modulation |
The biological activities of this compound can be attributed to several mechanisms:
- Ion Channel Modulation : Similar to other adamantane derivatives, it may modulate ion channels involved in cellular signaling.
- Apoptotic Pathways : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antioxidant Activity : The presence of hydroxyl groups in its structure could confer antioxidant properties, protecting cells from oxidative damage.
Q & A
Q. What are the key synthetic routes for preparing 2-(adamantane-1-carbonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane?
The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core. For example, a precursor spiroazaspiro compound (e.g., 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane) is acylated with adamantane-1-carbonyl chloride under anhydrous conditions. Key steps include:
- Cyclization : Use of bases like NaH or K₂CO₃ to promote spirocyclic ring closure .
- Acylation : Reaction with adamantane-1-carbonyl chloride in dichloromethane or THF at 0–25°C .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the final product .
Critical parameters : Moisture-sensitive conditions, stoichiometric control of acylating agents, and inert atmosphere to prevent side reactions.
Q. How can the structural uniqueness of this compound be validated?
- NMR spectroscopy : ¹H/¹³C NMR to confirm adamantane substitution (e.g., adamantane protons at δ 1.6–2.1 ppm) and spirocyclic connectivity .
- X-ray crystallography : Resolves spatial arrangement of the spirocyclic core and adamantane moiety (e.g., bond angles and torsional strain) .
- Mass spectrometry : High-resolution MS to verify molecular formula (C₂₂H₂₉NO₄) and fragmentation patterns .
Q. What are the common reactivity profiles of this compound?
The adamantane-carbonyl group and spirocyclic oxygen/nitrogen atoms enable:
- Nucleophilic substitution : Reactivity at the amide nitrogen with alkyl halides or electrophiles .
- Hydrolysis : Acid/base-mediated cleavage of the spirocyclic ethers (e.g., using H₂SO₄ or LiAlH₄) .
- Redox reactions : Adamantane’s stability limits oxidation, but the carbonyl group can be reduced to alcohol with NaBH₄ .
Table 1 : Common reactions and conditions
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Acylation | Adamantane-1-COCl, DCM | Adamantane-carbonyl derivatives |
| Hydrolysis | H₂SO₄, H₂O, Δ | Ring-opened diols |
Q. How is this compound utilized as a chemical building block?
Its rigid spirocyclic-adamantane hybrid structure serves as:
- Pharmacophore : Scaffold for designing enzyme inhibitors (e.g., FAAH, Sigma receptors) via functionalization of the amide nitrogen .
- Stereochemical probe : The spiro center’s chirality aids in studying steric effects in asymmetric catalysis .
Advanced Research Questions
Q. What methodologies elucidate its mechanism as a FAAH inhibitor?
- Enzyme assays : Competitive inhibition measured via fluorescence-based substrate cleavage (e.g., using arachidonoyl-AMC) .
- Docking studies : Molecular modeling (AutoDock, Schrödinger) reveals adamantane’s hydrophobic interactions with FAAH’s substrate-binding pocket .
- Kinetic analysis : Lineweaver-Burk plots confirm non-competitive inhibition (Ki values in nM range) .
Key finding : Adamantane’s bulkiness enhances binding affinity by filling FAAH’s hydrophobic cavity, while the spirocyclic ethers stabilize the enzyme-inhibitor complex .
Q. How does structural modification impact Sigma receptor binding affinity?
Comparative studies of analogs (e.g., 2,7-diazaspiro[3.5]nonane derivatives) show:
- Substituent effects : Electron-withdrawing groups on the adamantane improve S1R affinity (e.g., Ki = 2.7 nM for 4b vs. 13 nM for 5b) .
- Spiro ring size : Smaller rings (e.g., [3.5] vs. [4.5]) reduce steric clashes with Glu172 in S1R .
Table 2 : SAR of Sigma receptor ligands
| Compound | Scaffold | Ki (S1R, nM) | Functional Activity |
|---|---|---|---|
| 4b | 2,7-diazaspiro[3.5]nonane | 2.7 | Antagonist |
| 8f | Diazabicyclo[4.3.0]nonane | 10 | Partial agonist |
Q. How can computational modeling resolve contradictions in experimental binding data?
- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .
- Free energy calculations : MM-PBSA/GBSA to compare binding energies of enantiomers .
- Electrostatic mapping : Identify polar interactions (e.g., hydrogen bonds with Asp126 in S1R) missed in crystallography .
Q. What strategies optimize synthetic yields for scale-up?
- Catalyst screening : Pd/C or Raney Ni for hydrogenation steps (yield improvement from 56% to 85%) .
- Solvent optimization : Switching from THF to DMF reduces side products during acylation .
- Process control : In-line FTIR monitoring ensures reaction completion without over-reduction .
Q. How do structural analogs compare in biological activity?
Table 3 : Comparison with related spiro compounds
| Compound | Structural Feature | FAAH IC₅₀ (μM) | S1R Ki (nM) |
|---|---|---|---|
| Target | Adamantane-carbonyl | 0.12 | 2.7 |
| Analog A | 1-Oxa-8-azaspiro[4.5]decane | 1.4 | 27 |
| Analog B | 2-Oxa-6-azaspiro[3.3]heptane | >10 | 165 |
Key insight : Adamantane’s rigidity and lipophilicity are critical for dual FAAH/S1R activity .
Q. What experimental designs address discrepancies in enzyme inhibition assays?
- Control experiments : Include known inhibitors (e.g., URB597 for FAAH) to validate assay conditions .
- Buffer optimization : Adjust pH (7.4–8.0) and ionic strength to mimic physiological conditions .
- Orthogonal assays : Confirm results via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
